Sodium 1-(1,1-dioxidotetrahydro-3-thienyl)-1H-pyrazolo[3,4-d]pyrimidin-4-olate
Overview
Description
Sodium 1-(1,1-dioxidotetrahydro-3-thienyl)-1H-pyrazolo[3,4-d]pyrimidin-4-olate (SDTP) is a small molecule that has been studied for its potential applications in a variety of scientific fields. SDTP is a pyrazolopyrimidine derivative, a type of organic compound that has been used in medicinal chemistry for decades. It is a versatile compound, capable of acting as an enzyme inhibitor, a ligand, and a catalyst. In addition, it has been studied for its potential applications in drug delivery, biotechnology, and medical diagnostics.
Scientific Research Applications
Medicinal Chemistry Applications
In medicinal chemistry, the pyrazolo[1,5-a]pyrimidine scaffold, to which sodium 1-(1,1-dioxidotetrahydro-3-thienyl)-1H-pyrazolo[3,4-d]pyrimidin-4-olate is structurally related, is noted for its broad range of medicinal properties. These include anticancer, anti-inflammatory, and central nervous system (CNS) agent applications. Structure-activity relationship (SAR) studies have highlighted the potential of these compounds as drug candidates for various diseases. The versatility of the pyrazolo[1,5-a]pyrimidine scaffold has led to the development of numerous drug-like candidates exhibiting a wide array of biological activities (Cherukupalli et al., 2017).
Synthetic and Catalytic Applications
Research on pyranopyrimidine derivatives, closely related to sodium 1-(1,1-dioxidotetrahydro-3-thienyl)-1H-pyrazolo[3,4-d]pyrimidin-4-olate, has focused on their synthesis using various hybrid catalysts. These compounds are valuable for their broad synthetic applications and bioavailability. The development of new synthetic pathways for these scaffolds has been facilitated by the use of diverse catalysts, including organocatalysts, metal catalysts, and green solvents. This research underscores the importance of hybrid catalysts in advancing synthetic methodologies for creating novel drug molecules (Parmar et al., 2023).
Environmental Remediation
The sodium percarbonate (SPC)-based advanced oxidation processes (P-AOPs) represent an innovative approach to remediation of organic compounds in water. While not directly related to sodium 1-(1,1-dioxidotetrahydro-3-thienyl)-1H-pyrazolo[3,4-d]pyrimidin-4-olate, this research highlights the broader context of sodium derivatives in environmental science. SPC serves as an eco-friendly and economical alternative to liquid hydrogen peroxide for degrading organic pollutants, demonstrating the potential of sodium-based compounds in environmental applications (Liu et al., 2021).
properties
IUPAC Name |
sodium;1-(1,1-dioxothiolan-3-yl)pyrazolo[3,4-d]pyrimidin-4-olate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O3S.Na/c14-9-7-3-12-13(8(7)10-5-11-9)6-1-2-17(15,16)4-6;/h3,5-6H,1-2,4H2,(H,10,11,14);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWBPEVRBPZXLH-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C3=C(C=N2)C(=NC=N3)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N4NaO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 1-(1,1-dioxidotetrahydro-3-thienyl)-1H-pyrazolo[3,4-d]pyrimidin-4-olate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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